Mirincamycin HCl
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Overview
Description
Mirincamycin hydrochloride is a lincosamide antibiotic that has been studied for its potential use in treating malaria, particularly multidrug-resistant strains of Plasmodium falciparum . It is a protein biosynthesis inhibitor and has shown promise in combination therapies for malaria prophylaxis and treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for mirincamycin hydrochloride would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of industrial reactors, purification processes such as crystallization or chromatography, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
Mirincamycin hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of mirincamycin hydrochloride, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Chemistry: It serves as a model compound for studying lincosamide antibiotics and their chemical properties.
Biology: It is used in research to understand the mechanisms of protein biosynthesis inhibition.
Industry: It may have applications in the development of new antimicrobial agents and pharmaceuticals.
Mechanism of Action
Mirincamycin hydrochloride exerts its effects by inhibiting protein biosynthesis in bacteria and parasites. It binds to the 50S subunit of the bacterial ribosome, preventing the assembly of the ribosome and the translation process. This inhibition disrupts the production of essential proteins, leading to the death of the microorganism .
Comparison with Similar Compounds
Mirincamycin hydrochloride is similar to other lincosamide antibiotics such as clindamycin. it has unique properties that make it particularly effective against certain strains of malaria. Similar compounds include:
Clindamycin: Another lincosamide antibiotic with similar mechanisms of action.
Lincomycin: A naturally occurring lincosamide antibiotic.
Azithromycin: A macrolide antibiotic with a different structure but similar protein synthesis inhibition properties
Mirincamycin hydrochloride stands out due to its potential effectiveness in combination therapies for malaria and its ability to target multidrug-resistant strains .
Properties
Molecular Formula |
C19H36Cl2N2O5S |
---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-pentylpyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C19H35ClN2O5S.ClH/c1-4-5-6-7-11-8-12(21-9-11)18(26)22-13(10(2)20)17-15(24)14(23)16(25)19(27-17)28-3;/h10-17,19,21,23-25H,4-9H2,1-3H3,(H,22,26);1H |
InChI Key |
YQEJFKZIXMSIBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CC(NC1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.Cl |
Origin of Product |
United States |
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